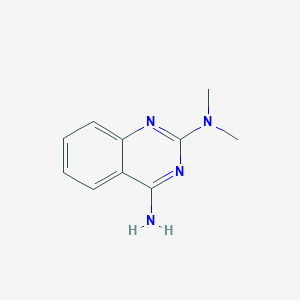
1-Phenyl-2-(4-piperidinylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(4-piperidinylamino)ethanol, also known as PPAE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPAE belongs to the family of beta-adrenergic receptor agonists, which are known to have a range of effects on the cardiovascular and respiratory systems. In
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(4-piperidinylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and other respiratory conditions. 1-Phenyl-2-(4-piperidinylamino)ethanol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.
Wirkmechanismus
1-Phenyl-2-(4-piperidinylamino)ethanol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptors. Activation of these receptors leads to relaxation of smooth muscle, resulting in bronchodilation and improved air flow. 1-Phenyl-2-(4-piperidinylamino)ethanol also has positive inotropic effects on the heart, leading to improved cardiac function.
Biochemische Und Physiologische Effekte
1-Phenyl-2-(4-piperidinylamino)ethanol has a range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in bronchial smooth muscle cells, leading to relaxation and bronchodilation. 1-Phenyl-2-(4-piperidinylamino)ethanol also increases calcium uptake in cardiac myocytes, leading to improved cardiac contractility. In addition, 1-Phenyl-2-(4-piperidinylamino)ethanol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-2-(4-piperidinylamino)ethanol has several advantages for use in lab experiments. It is a well-characterized compound with known synthesis methods and properties. 1-Phenyl-2-(4-piperidinylamino)ethanol is also relatively stable, making it suitable for long-term storage and use. However, there are also some limitations to the use of 1-Phenyl-2-(4-piperidinylamino)ethanol in lab experiments. It can be difficult to obtain pure 1-Phenyl-2-(4-piperidinylamino)ethanol, and its effects can vary depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 1-Phenyl-2-(4-piperidinylamino)ethanol. One area of interest is the development of new formulations or delivery methods for 1-Phenyl-2-(4-piperidinylamino)ethanol, which could improve its efficacy and reduce side effects. Another area of interest is the study of 1-Phenyl-2-(4-piperidinylamino)ethanol in combination with other drugs, to determine if it could enhance their therapeutic effects. Finally, there is potential for the development of new drugs based on the structure of 1-Phenyl-2-(4-piperidinylamino)ethanol, which could have improved efficacy and fewer side effects.
Synthesemethoden
1-Phenyl-2-(4-piperidinylamino)ethanol can be synthesized through a multi-step process involving the reaction of phenylacetonitrile with 4-piperidinone to form 1-phenyl-2-(4-piperidinyl)acetonitrile. This compound is then reduced using lithium aluminum hydride to form 1-Phenyl-2-(4-piperidinylamino)ethanol. The synthesis of 1-Phenyl-2-(4-piperidinylamino)ethanol has been optimized to improve yield and purity, making it a viable compound for research and development.
Eigenschaften
Produktname |
1-Phenyl-2-(4-piperidinylamino)ethanol |
|---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-phenyl-2-(piperidin-4-ylamino)ethanol |
InChI |
InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2 |
InChI-Schlüssel |
NRYHIIHGRRHTMH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Kanonische SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



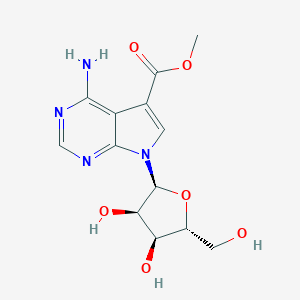
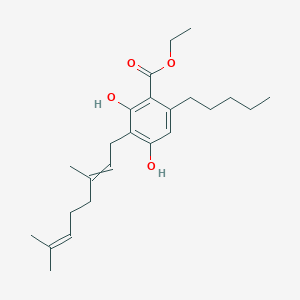
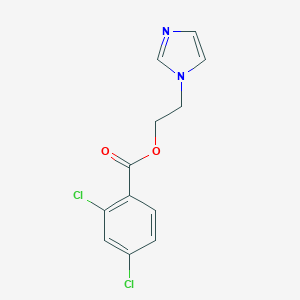
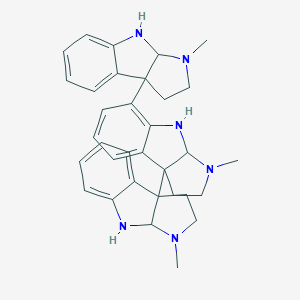
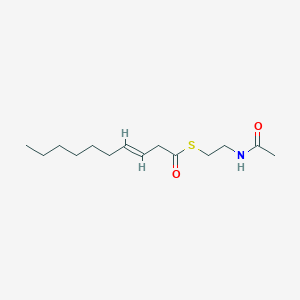
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)





![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
